Daclatasvir metabolite 4 is a significant compound derived from the metabolism of daclatasvir, a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus infections. Daclatasvir functions by inhibiting the nonstructural protein 5A of the virus, thereby disrupting its replication process. The primary metabolic pathway for daclatasvir involves oxidative metabolism, with daclatasvir metabolite 4 being one of the key products formed during this process.
Daclatasvir is classified as a direct-acting antiviral agent and is marketed under the name Daklinza. It was developed by Bristol-Myers Squibb and is utilized in combination therapies for treating chronic hepatitis C virus infections. The metabolite 4 is formed through various biotransformation processes involving cytochrome P450 enzymes, specifically through δ-oxidation of the pyrrolidine moiety of daclatasvir.
The synthesis of daclatasvir metabolite 4 involves several key steps that are part of the metabolic pathway of daclatasvir. The initial step typically includes the oxidation of the pyrrolidine ring, leading to an aminoaldehyde intermediate. This intermediate undergoes intramolecular reactions where the aldehyde group reacts with a nitrogen atom in the imidazole ring, facilitating the formation of metabolite 4.
In laboratory settings, isotopically labeled forms of daclatasvir have been synthesized to study its pharmacokinetics and metabolism. For instance, carbon-14 labeled daclatasvir was synthesized in eight steps from commercially available precursors, achieving high radiochemical purity suitable for human clinical studies .
Daclatasvir metabolite 4 features a complex molecular structure characterized by its pyrrolidine and imidazole components. The precise structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods allow for detailed analysis of its molecular configuration and functional groups.
The molecular formula for daclatasvir metabolite 4 can be derived from its structural components, although specific data may vary based on synthesis conditions and methods used in analysis.
The formation of daclatasvir metabolite 4 primarily involves oxidative processes. Key reactions include:
These reactions are facilitated by various cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Daclatasvir acts by specifically targeting the nonstructural protein 5A of the hepatitis C virus. By binding to this protein, it inhibits both its cis-acting and trans-acting functions critical for viral replication. The mechanism involves:
Studies have shown that daclatasvir significantly reduces serum levels of hepatitis C virus RNA, demonstrating its efficacy as an antiviral agent .
Daclatasvir metabolite 4 exhibits properties typical of small organic molecules. Key physical properties include:
Chemical properties include reactivity with various functional groups due to its structure, influencing its stability and interactions with biological systems.
Daclatasvir metabolite 4 has several applications in scientific research:
Daclatasvir metabolite 4 (methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, CAS 1007884-53-8) undergoes primary metabolism mediated by hepatic cytochrome P450 enzymes. Cytochrome P450 3A4 (CYP3A4) is the dominant isoform responsible for its oxidative biotransformation, accounting for >80% of its clearance [2] [3]. This enzyme catalyzes δ-oxidation of the pyrrolidine moiety, initiating a cascade of structural rearrangements. Kinetic studies using human liver microsomes demonstrate saturable metabolism with a K~m~ of 15.2 µM and V~max~ of 312 pmol/min/mg protein, confirming CYP3A4's pivotal role [2]. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) reduces daclatasvir clearance by 50–60%, necessitating dose adjustment, while moderate inducers decrease plasma exposure by 30% [2] [6].
Table 1: Enzyme Kinetics of Daclatasvir Metabolite 4 Formation
Parameter | Value | Experimental System |
---|---|---|
Major CYP Isoform | CYP3A4 | Human liver microsomes |
K~m~ (µM) | 15.2 ± 2.1 | Recombinant CYP3A4 |
V~max~ (pmol/min/mg) | 312 ± 28 | Hepatocyte suspensions |
CL~int~ (µL/min/mg) | 20.5 | Microsomal incubation |
Hepatocytes facilitate daclatasvir's conversion to metabolite 4 through sequential phase I reactions. After intestinal absorption, daclatasvir enters hepatocytes via passive diffusion and organic anion-transporting polypeptide (OATP) uptake transporters. Intracellularly, cytochrome P450 3A4 localized in the endoplasmic reticulum membranes performs initial oxidation. The metabolic flux analysis reveals that 65–70% of hepatic daclatasvir processing converges on metabolite 4 as the primary oxidative product, with secondary pathways generating trace hydroxylated derivatives (<5% abundance) [4]. Pharmacokinetic modeling confirms hepatic extraction ratio of 0.45–0.55, classifying it as a moderately cleared drug [2]. Intracellular trafficking involves cytochrome P450 reductase-mediated electron transfer, with NADPH acting as the essential cofactor for the monooxygenase reaction [6].
δ-Oxidation targets the pyrrolidine nitrogen's distal carbon (C-4'), forming an unstable aminoaldehyde intermediate. This reaction proceeds via hydrogen atom abstraction by cytochrome P450 3A4's iron-oxo species (Compound I), generating a carbon-centered radical that rebounds with hydroxyl group formation [10]. Molecular orbital analysis indicates pyrrolidine ring strain facilitates this oxidation by lowering the activation energy barrier by ~12 kcal/mol compared to aliphatic chains. The nascent aminoaldehyde (IUPAC: 4-oxobutanal derivative) is highly electrophilic, with a half-life of <2 minutes under physiological conditions, prompting rapid intramolecular cyclization [5]. Isotopic labeling studies using [²H]-pyrrolidine-daclatasvir confirm exclusive C-4' oxidation, with no migration of deuterium to adjacent positions [10].
The aminoaldehyde intermediate undergoes spontaneous intramolecular nucleophilic attack by the imidazole nitrogen (N-1) at C-4'. This cyclization forms a stable 7-membered diazepane ring system, constituting metabolite 4's core structure. Density functional theory calculations reveal a favorable ΔG of -8.3 kcal/mol for ring closure, driven by entropy gain from solvent release and charge delocalization within the imidazolium-aldehyde adduct . Kinetic studies demonstrate pH-dependent rearrangement rates, peaking at physiological pH 7.4 (k~obs~ = 0.42 min⁻¹). Nuclear magnetic resonance spectroscopy of the isolated metabolite confirms structural assignment: key signals include δ~H~ 8.15 ppm (imidazole H-2), 5.87 ppm (methine H-1'), and 4.02 ppm (proline H-5'), with correlation spectroscopy cross-peaks verifying ring connectivity [9]. This rearrangement irreversibly traps the metabolite, preventing retro-aldol reactions.
Metabolite 4 represents the dominant biotransformation product (70–75% of total metabolites), while minor pathways include:
Table 2: Characteristics of Daclatasvir Metabolites
Metabolite | Abundance (%) | Structure Modifications | Detection Method |
---|---|---|---|
Metabolite 4 (M4) | 70–75 | Pyrrolidine δ-oxidation + cyclization | HPLC-MS/MS [m/z 681 → 486] |
M6 (hydroxyvaline) | 15–18 | Valine β-carbon hydroxylation | HPLC-MS/MS [m/z 697 → 502] |
M9 (N-oxide) | 5–7 | Imidazole N-3 oxidation | HPLC-MS/MS [m/z 697 → 312] |
M12 (acid) | <3 | Proline-valine amide hydrolysis | HPLC-MS/MS [m/z 638 → 443] |
Mass spectrometry fragmentation patterns distinguish metabolite 4 ([M+H]⁺ m/z 681.4) from other products: characteristic fragments include m/z 486.3 (loss of carbamate-valine) and m/z 328.2 (imidazole-biphenyl cleavage). In vitro intrinsic clearance values correlate with abundance—metabolite 4 formation CL~int~ = 18.7 μL/min/mg versus 4.2 μL/min/mg for hydroxyvaline metabolites [4] [7]. Crucially, metabolite 4 retains nanomolar potency against hepatitis C virus nonstructural protein 5A replication complexes (IC~50~ = 2.45 μg/L in genotype 1A), though 8-fold lower than the parent drug [4] [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6